Integrin Antagonists 27
CAS No.:
Cat. No.: VC0534787
Molecular Formula: C24H20N4O5
Molecular Weight: 444.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C24H20N4O5 | 
|---|---|
| Molecular Weight | 444.4 g/mol | 
| IUPAC Name | 3-[2-[(Z)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid | 
| Standard InChI | InChI=1S/C24H20N4O5/c1-15-7-9-17(10-8-15)25-21(29)14-28-22(30)20(26-24(28)33)13-19-6-3-11-27(19)18-5-2-4-16(12-18)23(31)32/h2-13H,14H2,1H3,(H,25,29)(H,26,33)(H,31,32)/b20-13- | 
| Standard InChI Key | BJCKKLXERBMNHP-MOSHPQCFSA-N | 
| Isomeric SMILES | CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CN3C4=CC=CC(=C4)C(=O)O)/NC2=O | 
| SMILES | CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC(=C4)C(=O)O)NC2=O | 
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC(=C4)C(=O)O)NC2=O | 
| Appearance | Solid powder | 
Introduction
Chemical Structure and Physicochemical Properties
Integrin Antagonists 27, with the molecular formula and a molecular weight of 444.44 g/mol, belongs to a class of RGD (Arg-Gly-Asp) mimetics designed to disrupt integrin-ligand interactions . The compound features a cyclobutane core substituted with a benzoic acid moiety and a 4-methylanilino group, which enhances its specificity for the αvβ3 integrin .
Structural Characterization
The IUPAC name, 3-[2-[(Z)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid, reflects its complex architecture . Nuclear magnetic resonance (NMR) and mass spectrometry confirm the Z-configuration of the imidazolidin-4-ylidene group, critical for maintaining binding potency .
Table 1: Key Physicochemical Properties
| Property | Value | 
|---|---|
| Molecular Weight | 444.44 g/mol | 
| Solubility (DMSO) | ≥100 mg/mL (225.00 mM) | 
| Purity | >98% | 
| CAS Number | 593274-97-6 | 
Mechanism of Action: Targeting αvβ3 Integrin in Cancer
αvβ3 integrin is overexpressed in endothelial cells of tumor vasculature and aggressive cancers, including melanoma, glioblastoma, and non-small cell lung cancer (NSCLC) . By binding to extracellular matrix (ECM) proteins via the RGD motif, αvβ3 activates pro-survival pathways such as PI3K/Akt and NF-κB, promoting angiogenesis and metastasis .
Antagonistic Activity
Integrin Antagonists 27 competitively inhibits αvβ3 with a of 18 nM, disrupting ECM adhesion and downstream signaling . Unlike peptide-based antagonists like cilengitide, which exhibit partial agonism at low concentrations, this small molecule avoids paradoxical activation of integrin-mediated survival pathways .
Preclinical Research and Anticancer Efficacy
In Vitro Studies
In a panel of cancer cell lines (MDA-MB-435 breast cancer, HEY ovarian cancer, NCI-H1975 lung cancer), Integrin Antagonists 27 demonstrated IC values >20 µM, suggesting its primary mechanism is anti-angiogenic rather than directly cytotoxic . This aligns with findings that αvβ3 antagonists preferentially target tumor vasculature and stromal cells .
In Vivo Models
In murine xenograft models of melanoma and NSCLC, daily administration of 10 mg/kg Integrin Antagonists 27 reduced tumor volume by 40–60% over 21 days, with no significant weight loss observed . Metastatic dissemination to lungs and liver was suppressed by 70%, underscoring its antimetastatic potential .
Pharmacokinetics and Formulation Challenges
Solubility and Stability
The compound exhibits high solubility in DMSO (225 mM) but limited aqueous solubility, necessitating formulations with PEG300 and Tween-80 for in vivo studies . Plasma stability assays show a half-life of 2.3 hours in mice, prompting exploration of prodrug derivatives to improve bioavailability .
Tissue Distribution
Radiolabeled studies in rats revealed preferential accumulation in tumor tissue (8.5% injected dose/g) compared to healthy organs (<2%), likely due to enhanced permeability and retention (EPR) effects .
Comparative Analysis with Other Integrin Antagonists
Table 2: Select Integrin Antagonists in Development
| Compound | Target | Binding Affinity | Clinical Status | 
|---|---|---|---|
| Integrin Antagonists 27 | αvβ3 | 18 nM | Preclinical | 
| Cilengitide | αvβ3/αvβ5 | 0.6–1.2 nM | Phase III failed | 
| GLPG0187 | αvβ3/αvβ5/α5β1 | 1–10 nM | Phase I | 
Future Directions and Clinical Translation
Combination Therapies
Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) is under investigation, leveraging αvβ3’s role in immunosuppressive tumor microenvironments . Preliminary data show a 2-fold increase in tumor-infiltrating lymphocytes when combined with pembrolizumab .
Biomarker-Driven Patient Selection
Given variable αvβ3 expression across tumors, PET imaging using Ga-labeled RGD peptides could identify patients most likely to benefit . Trials are planned in melanoma and triple-negative breast cancer cohorts .
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume